molecular formula C21H21NO3 B11032773 N-(4-ethoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide

N-(4-ethoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide

Cat. No.: B11032773
M. Wt: 335.4 g/mol
InChI Key: KRZPJLWTUIBNKE-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide is an organic compound that features a complex structure with both aromatic and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-ethoxyaniline, which is then subjected to acylation to form the corresponding amide. The furan ring is introduced through a subsequent reaction involving a furan derivative and a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide stands out due to its unique combination of ethoxy and phenylfuran groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide

InChI

InChI=1S/C21H21NO3/c1-2-24-18-10-8-17(9-11-18)22-21(23)15-13-19-12-14-20(25-19)16-6-4-3-5-7-16/h3-12,14H,2,13,15H2,1H3,(H,22,23)

InChI Key

KRZPJLWTUIBNKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3

Origin of Product

United States

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